2-Iodo-1-methoxy-4-nitronaphthalene

Übersicht

Beschreibung

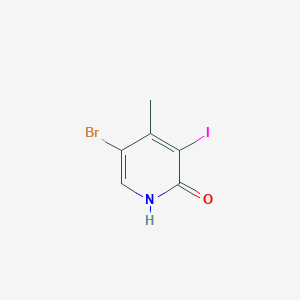

2-Iodo-1-methoxy-4-nitronaphthalene is a chemical compound with the molecular formula C11H8INO3 . It has a molecular weight of 329.09 g/mol . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The molecular structure of this compound consists of an aromatic naphthalene ring substituted with an iodine atom, a methoxy group, and a nitro group . The exact mass of the molecule is 328.95489 g/mol .Physical And Chemical Properties Analysis

The compound has a molecular weight of 329.09 g/mol and an exact mass of 328.95489 g/mol . It has a topological polar surface area of 55 Ų and a complexity of 268 . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond .Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties : Nitronaphthalenes, closely related to 2-Iodo-1-methoxy-4-nitronaphthalene, have been identified for their considerable antibacterial, antifungal, and antialgal properties. These compounds were isolated from an endophytic fungus and their structures were confirmed through chemical synthesis (Krohn et al., 2008).

Synthesis of Binaphthyls : 1-Methoxy-2-nitronaphthalene, a compound similar to this compound, has been used in the synthesis of 2-nitro-1,1'-binaphthyls through nucleophilic aromatic substitution. This process demonstrates its utility in organic synthesis and the potential for creating chiral compounds (Hattori et al., 2002).

Chemical Reactions Under Basic Conditions : Studies have shown that compounds like 4-methoxy-1-nitronaphthalene react with dimethyl phosphite under basic conditions, yielding various naphthalene derivatives. This highlights the reactive nature of these compounds under certain chemical conditions (Danikiewicz & Mąkosza, 1987).

Photochemical Studies : Research involving 1-methoxy-4-nitronaphthalene has contributed to understanding the photochemical behavior of nitronaphthalenes. Studies using time-resolved UV–vis spectroscopy have provided insights into the triplet state reactions and photoreduction mechanisms of these compounds (Görner, 2002).

Excited-State Dynamics : The excited-state dynamics of nitronaphthalenes, including 1-methoxy-4-nitronaphthalene, have been extensively studied. These studies help in understanding the interplay between substituents and solvent effects on the excited-state energies and photoinduced pathways of these compounds (Collado-Fregoso et al., 2009).

Atmospheric Chemistry and Environmental Impact : Research has also been conducted on the photochemical smog mechanism and atmospheric partitioning involving nitronaphthalenes. Such studies are crucial for understanding the environmental impact and behavior of these compounds in atmospheric conditions (Feilberg et al., 1999).

Reduction Behavior and Potential Applications in Battery Technology : The reduction behavior of compounds like 1-nitronaphthalene has been explored for potential applications in battery technology, specifically as a cathode material in magnesium reserve batteries. Such studies underscore the versatility of these compounds in various applications (Thirunakaran et al., 1996).

Trace Detection in Environmental Samples : Techniques like polarography and voltammetry have been utilized to detect trace amounts of nitronaphthalenes in environmental samples like drinking and river water. This demonstrates the importance of these compounds in environmental monitoring (Pecková et al., 2005).

Wirkmechanismus

Target of Action

It’s known that nitronaphthalenes, a class of compounds to which 2-iodo-1-methoxy-4-nitronaphthalene belongs, interact with amines .

Mode of Action

The mode of action of this compound involves photoinduced reactions. When exposed to laser pulses at 354 nm, nitronaphthalenes like this compound undergo electron transfer from di- and trialkylamines to their triplet state . This electron transfer yields nitronaphthalene radical anions .

Biochemical Pathways

The formation of nitronaphthalene radical anions suggests that redox reactions and electron transfer pathways may be involved .

Pharmacokinetics

Its molecular weight of 32909059 might suggest potential bioavailability, as compounds with a molecular weight under 500 are generally considered to have good bioavailability.

Result of Action

The result of the action of this compound involves the formation of nitronaphthalene radical anions and nitronaphthalene radicals . These radicals can further react via second-order termination, yielding nitrosonaphthalenes and other products .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of water and oxygen, and the concentration of amines . For instance, the rate constant of quenching of the nitronaphthalene triplet state by the amines is close to the diffusion-controlled limit in deoxygenated acetonitrile and smaller in the presence of water .

Biochemische Analyse

Biochemical Properties

2-Iodo-1-methoxy-4-nitronaphthalene plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with various biomolecules through its nitro and methoxy functional groups. These interactions can include hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of the iodine atom also contributes to its reactivity, potentially influencing enzyme activity and protein conformation .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate the activity of specific kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, this compound can alter gene expression by interacting with transcription factors or epigenetic modifiers, leading to changes in cellular function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific enzymes, either inhibiting or activating their activity. This binding can occur through covalent or non-covalent interactions, depending on the nature of the enzyme and the compound. Furthermore, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or post-transcriptional regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of by-products that may have different biological activities. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression or metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. These threshold effects are crucial for determining the safe and effective use of this compound in research and therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes can alter the compound’s activity, stability, and toxicity, influencing its overall biological effects. Additionally, this compound can affect metabolic flux and metabolite levels, further impacting cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization, accumulation, and bioavailability. For example, this compound may be transported across cell membranes by organic anion transporters or bound to plasma proteins, affecting its distribution and activity within the body .

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can interact with specific biomolecules and exert its effects. The subcellular localization of this compound can also influence its stability, degradation, and overall biological activity .

Eigenschaften

IUPAC Name |

2-iodo-1-methoxy-4-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8INO3/c1-16-11-8-5-3-2-4-7(8)10(13(14)15)6-9(11)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCSOITAPPJSAGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C2=CC=CC=C21)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-N-methylimidazo[1,2-b]pyridazin-6-amine](/img/structure/B1382675.png)

![4-Amino-hexahydro-cyclopenta[c]pyrrole-2-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1382676.png)

![4-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382678.png)

![Benzyl 3-chloro-4-cyano-6,7-dihydro-5H-pyrido[3,4-c]azepine-8(9H)-carboxylate](/img/structure/B1382680.png)

![{Bicyclo[2.2.2]octan-1-yl}methanesulfonyl chloride](/img/structure/B1382682.png)

![3-Bromo-6-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1382692.png)